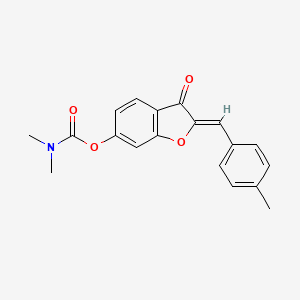

(Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

Beschreibung

(Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is an aurone derivative characterized by a benzofuran-3(2H)-one scaffold substituted with a 4-methylbenzylidene group at the C2 position and a dimethylcarbamate functional group at the C6 position. Aurones are a class of flavonoids known for their anticancer properties, particularly through tubulin polymerization inhibition by targeting the colchicine-binding site . This compound’s structural features, including the (Z)-stereochemistry of the benzylidene moiety and the electron-withdrawing dimethylcarbamate group, are critical for its biological activity and physicochemical properties.

Eigenschaften

IUPAC Name |

[(2Z)-2-[(4-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-12-4-6-13(7-5-12)10-17-18(21)15-9-8-14(11-16(15)24-17)23-19(22)20(2)3/h4-11H,1-3H3/b17-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQOEZOPHPFCBI-YVLHZVERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary targets of (Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate are the neuronal and muscular systems. The compound has been shown to affect the development of these systems in zebrafish embryos.

Mode of Action

(Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate interacts with its targets by causing a disorganized pattern of slow muscle fibers and axon pathfinding errors during the innervation of both primary and secondary motor neurons. This interaction leads to abnormal axial curvature and impaired motility in zebrafish embryos.

Biochemical Pathways

The compound affects the biochemical pathways related to somite formation and innervation, which occur during the segmentation period. It also reduces acetylcholinesterase (AChE) activity, which may provide a possible mechanism for the compound’s induced muscular and neuronal defects.

Pharmacokinetics

The compound’s effects on zebrafish embryos were observed when the embryos were exposed to various concentrations of the compound in embryo medium for 3 days.

Result of Action

The molecular and cellular effects of (Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate’s action include abnormal axial curvature, impaired motility, a disorganized pattern of slow muscle fibers, and axon pathfinding errors during the innervation of both primary and secondary motor neurons. These effects may result in developmental defects.

Action Environment

The action, efficacy, and stability of (Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate can be influenced by environmental factors. For instance, the compound’s effects were found to be greatest during the segmentation period, when somite formation and innervation occur. Additionally, the compound’s effects were observed when zebrafish embryos were exposed to the compound in embryo medium.

Biologische Aktivität

(Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core structure with a dimethylcarbamate moiety and a 4-methylbenzylidene substituent. Its molecular formula is CHNO, and it has a molecular weight of approximately 299.33 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the 4-methylbenzylidene group enhances binding affinity to target proteins, while the benzofuran core facilitates hydrophobic interactions.

Potential Targets

- Glycogen Synthase Kinase 3 Beta (GSK-3β) : Similar compounds have been shown to inhibit GSK-3β, which plays a crucial role in various signaling pathways related to cell growth and metabolism .

- Acetylcholinesterase (AChE) : Compounds with similar structures have demonstrated significant AChE inhibitory activity, which is relevant for treating neurodegenerative diseases like Alzheimer's .

In Vitro Studies

Recent studies have reported the synthesis and biological evaluation of compounds similar to (Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate. For instance:

- Inhibition of AChE : Compounds with similar structures exhibited IC values ranging from 0.08 μM to 2.7 μM against AChE, indicating strong potential for neuroprotective applications .

Cytotoxicity Tests

Cytotoxicity assays performed on various cell lines revealed that certain analogs of the compound did not exhibit significant cytotoxic effects at concentrations up to 20 μM, suggesting a favorable safety profile for further development .

Case Studies

- Neuroblastoma Cell Line : The treatment of neuroblastoma cells with compounds structurally related to (Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate showed increased levels of phosphorylated GSK-3β, indicating effective inhibition .

- Anti-Melanogenic Activity : In studies involving B16F10 cells, certain analogs demonstrated potent inhibition of melanin production, attributed to their ability to inhibit mushroom tyrosinase activity .

Data Table: Biological Activity Summary

| Compound Name | Target Enzyme | IC50 (μM) | Cell Line Tested | Observations |

|---|---|---|---|---|

| (Z)-2-(4-methylbenzylidene)-3-oxo... | GSK-3β | 1.6 | Neuroblastoma N2a | Increased phosphorylation levels |

| Similar Benzofuran Derivative | AChE | 0.08 | Various | Strong inhibition |

| Tyrosinase Inhibitor Analog | Tyrosinase | 2.7 | B16F10 | Significant anti-melanogenic effects |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on structural modifications, biological activity, and physicochemical properties.

Substituent Effects on the Benzylidene Moiety

- (Z)-2-((2-((1-ethyl-5-methoxy-1H-indol-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile (5a) Structural Difference: The benzylidene group is replaced with a heterocyclic indole ring substituted with ethyl and methoxy groups. Activity: Exhibits sub-100 nM IC50 against PC-3 prostate cancer cells and in vivo efficacy in xenograft models. Targets tubulin’s colchicine-binding site without hERG channel inhibition . Key Advantage: Superior potency due to enhanced π-π stacking and hydrogen bonding from the indole substituents.

- (Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate Structural Difference: Features 2,4-dichloro substituents on the benzylidene ring (vs. 4-methyl in the target compound). Activity: Higher lipophilicity from chlorine atoms may improve membrane permeability but could increase off-target toxicity. No direct IC50 data reported, but similar analogs show nanomolar activity .

- (Z)-2-((4-bromothiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate (A3) Structural Difference: Bromothiophene replaces the benzylidene group, and an acetate group is present at C5. The thiophene moiety may alter electron distribution, affecting tubulin binding .

Modifications at the C6 Position

- (Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate (e.g., 7a, 9d) Structural Difference: Diethylcarbamate instead of dimethylcarbamate. Biological activity comparable to dimethylcarbamate derivatives, suggesting carbamate groups primarily influence pharmacokinetics rather than potency .

(Z)-2-(pyridin-4-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate (BH26217)

Physicochemical Properties

| Compound | Melting Point (°C) | logP* | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | Not Reported | ~2.5 | Moderate (Polar Carbamate) |

| 5a | Not Reported | ~3.8 | Low |

| 7h | 209–211 | ~4.2 | Low |

| A3 (Acetate derivative) | 262.9–263.3 | ~2.0 | High |

*logP estimated using substituent contributions.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of (Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate?

- Methodological Answer : The synthesis involves condensation reactions monitored by TLC to track progress. Post-reaction, solvent removal via distillation and precipitation in ice-cold water is critical. Recrystallization from ethanol enhances purity. Adjusting reaction time, temperature, and stoichiometry of the benzylidene precursor can improve yield .

Q. What spectral techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : Use multi-spectral analysis:

- ¹H NMR to verify the Z-configuration via olefinic proton shifts (δ ~8.8 ppm for pyrazole or benzylidene protons).

- IR to confirm carbonyl stretches (C=O at ~1715–1644 cm⁻¹) and aromatic C=C/C=N bonds (~1527–1595 cm⁻¹).

- 13C NMR to resolve carbamate and dihydrobenzofuran carbons (e.g., carbonyl carbons at ~165–170 ppm) .

Q. How should researchers handle safety concerns during synthesis?

- Methodological Answer : Follow GHS guidelines (even if unclassified) by using fume hoods, PPE (gloves, lab coats), and avoiding inhalation/contact. Store in sealed containers in dry, ventilated areas. Ethanol recrystallization requires fire-safe practices due to flammability .

Advanced Research Questions

Q. How do structural modifications influence the compound’s tubulin-binding affinity and anticancer activity?

- Methodological Answer : Conduct SAR studies by varying substituents on the benzylidene or carbamate groups. Compare IC₅₀ values in cancer cell lines (e.g., PC-3 prostate or T-ALL leukemia) using MTT assays. Molecular docking into the colchicine-binding site of tubulin (PDB: 1SA0) can predict binding modes. Validate with tubulin polymerization inhibition assays .

Q. What experimental strategies resolve contradictions in spectral data interpretation for structurally similar analogs?

- Methodological Answer : Cross-reference NMR/IR data with analogs (e.g., pyrazole-substituted aurones). Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For ambiguous configurations, compare experimental data with computational predictions (DFT-based chemical shift calculations) .

Q. How can researchers design in vivo studies to evaluate efficacy against hematologic malignancies?

- Methodological Answer : Use zebrafish xenograft models (e.g., myc-induced T-ALL) for high-throughput screening. Administer the compound at 10 mg/kg and monitor tumor progression via fluorescence imaging. Pair with in vitro leukemia cell line panels (e.g., Jurkat, CCRF-CEM) to correlate IC₅₀ with in vivo outcomes .

Q. What mechanistic insights support the compound’s selectivity for cancer cells over normal cells?

- Methodological Answer : Perform comparative cytotoxicity assays on normal B-lymphoblasts vs. leukemia cells. Assess cell cycle arrest (flow cytometry for G2/M phase) and apoptosis (Annexin V/PI staining). Validate tubulin targeting via competitive binding assays with colchicine .

Data Analysis & Experimental Design

Q. How should researchers address variability in IC₅₀ values across cancer cell lines?

- Methodological Answer : Normalize data using reference agents (e.g., paclitaxel for tubulin stabilizers). Replicate assays in triplicate and apply statistical models (e.g., ANOVA) to account for cell line heterogeneity. Consider pharmacokinetic factors (e.g., membrane permeability) via logP calculations .

Q. What controls are critical for validating tubulin polymerization inhibition assays?

- Methodological Answer : Include colchicine (positive control) and DMSO (vehicle control). Measure polymerization kinetics spectrophotometrically at 350 nm. Confirm results with immunofluorescence microscopy to visualize microtubule disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.